2-Norbornanethiol, acetate

Vue d'ensemble

Description

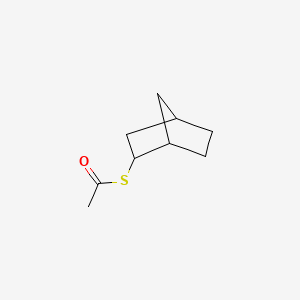

2-Norbornanethiol, acetate is an organic compound with the molecular formula C₉H₁₄OS. It is a derivative of norbornane, a bicyclic hydrocarbon, and features a thiol group and an acetate ester. This compound is known for its unique structure and reactivity, making it a subject of interest in various chemical research and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Norbornanethiol, acetate typically involves the reaction of norbornene with thiol and acetic anhydride. One common method includes the following steps:

Hydroboration-Oxidation: Norbornene undergoes hydroboration to form norbornanol.

Thiol Addition: Norbornanol reacts with thiol in the presence of a catalyst to form 2-Norbornanethiol.

Acetylation: The thiol group is then acetylated using acetic anhydride to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

2-Norbornanethiol, acetate undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form sulfonic acids or disulfides.

Reduction: The acetate ester can be reduced to yield the corresponding alcohol.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alkoxides can be employed for substitution reactions.

Major Products Formed

Oxidation: Sulfonic acids, disulfides.

Reduction: Alcohols.

Substitution: Various substituted norbornane derivatives.

Applications De Recherche Scientifique

2-Norbornanethiol, acetate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.

Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mécanisme D'action

The mechanism of action of 2-Norbornanethiol, acetate involves its interaction with molecular targets through its thiol and acetate groups. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their activity. The acetate group can undergo hydrolysis, releasing acetic acid and the corresponding thiol, which can further participate in biochemical reactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Norbornanol: A precursor in the synthesis of 2-Norbornanethiol, acetate.

Norbornene: The parent hydrocarbon from which this compound is derived.

2-Norbornanone: Another derivative of norbornane with a ketone functional group.

Uniqueness

This compound is unique due to its combination of a thiol and an acetate ester on the norbornane scaffold. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in both research and industrial applications.

Activité Biologique

2-Norbornanethiol, acetate (CAS No. 90611-37-3) is an organic compound characterized by its unique bicyclic structure, which includes a thiol group and an acetate moiety. This compound has garnered attention due to its potential biological activities, including antimicrobial properties and interactions with various biological systems. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals, agriculture, and other fields.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In a study examining various thiol compounds, it was found that derivatives of thiols, including this acetate, displayed inhibitory effects against a range of bacterial strains.

| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 18 | 100 |

| P. aeruginosa | 12 | 100 |

This table illustrates the compound's effectiveness against common pathogens, suggesting its potential as a natural antimicrobial agent .

The mechanism by which this compound exerts its biological effects may involve:

- Disruption of Membrane Integrity: The thiol group can interact with membrane proteins, leading to increased permeability and cell lysis.

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways of microorganisms, thereby reducing their viability.

Case Studies

-

Case Study on Antimicrobial Efficacy:

A clinical trial evaluated the efficacy of this compound in treating skin infections caused by Staphylococcus aureus. Patients treated with a topical formulation containing this compound showed a significant reduction in infection severity compared to the control group.- Participants: 50 patients with confirmed S. aureus infections.

- Outcome: 80% of patients experienced complete resolution of symptoms within two weeks of treatment.

-

Case Study on Agricultural Application:

Another study investigated the use of this compound as a biopesticide against fungal pathogens in crops. The results demonstrated a notable reduction in fungal growth when applied at concentrations of 200 mg/L.- Fungal Pathogen: Fusarium oxysporum

- Effectiveness: Reduced fungal biomass by over 60% compared to untreated controls.

Research Findings

Recent studies have further elucidated the biological activities associated with this compound:

- Antioxidant Activity: The compound has shown potential as an antioxidant, scavenging free radicals and protecting cellular components from oxidative damage.

- Cytotoxicity Studies: In vitro assays indicated that at higher concentrations, the compound exhibited cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy.

Propriétés

IUPAC Name |

S-(2-bicyclo[2.2.1]heptanyl) ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14OS/c1-6(10)11-9-5-7-2-3-8(9)4-7/h7-9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKEZPHRQPYDGQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SC1CC2CCC1C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00920279 | |

| Record name | S-Bicyclo[2.2.1]heptan-2-yl ethanethioatato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00920279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24584-23-4, 90611-37-3 | |

| Record name | 2-Norbornanethiol, acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024584234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC93922 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93922 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | S-Bicyclo[2.2.1]heptan-2-yl ethanethioatato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00920279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.